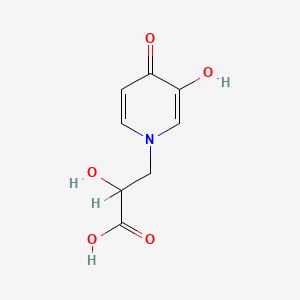
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to an aromatic ring, which can significantly alter their chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) to deprotonate the thiol group, facilitating its nucleophilic attack on the chlorobenzene derivative.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents for this reaction include polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of chlorine atoms can produce a variety of new derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound or its derivatives may be investigated for their potential use as pharmaceuticals or diagnostic agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene depends on its specific application and the molecular targets involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-Chloro-4-(2-chlorophenoxy)benzene: Lacks the propylsulfanyl group, which may result in different chemical and biological properties.
4-(2-Chlorophenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom on the benzene ring, which may affect its reactivity and applications.
1-Chloro-4-(2-methylphenoxy)-2-(propylsulfanyl)benzene:
Uniqueness
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is unique due to the presence of both chlorine and propylsulfanyl groups, which can impart distinct chemical and physical properties
特性
CAS番号 |
61166-92-5 |
|---|---|
分子式 |
C15H14Cl2OS |
分子量 |
313.2 g/mol |
IUPAC名 |
1-chloro-4-(2-chlorophenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14Cl2OS/c1-2-9-19-15-10-11(7-8-13(15)17)18-14-6-4-3-5-12(14)16/h3-8,10H,2,9H2,1H3 |
InChIキー |
USCWTITXUMJPBS-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



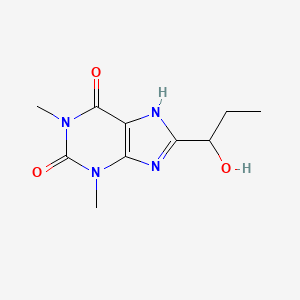
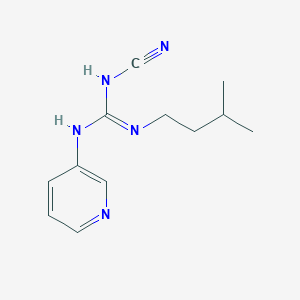
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
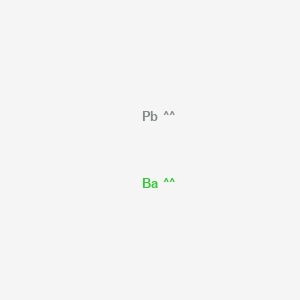
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
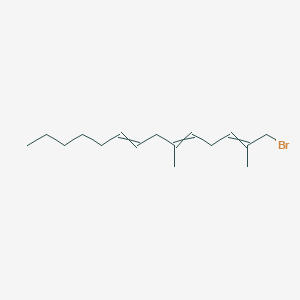
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
